molecular formula C12H15N3O2 B3079646 tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate CAS No. 1072249-83-2

tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B3079646
CAS No.: 1072249-83-2
M. Wt: 233.27 g/mol
InChI Key: HDNIJXKDCMMNPM-UHFFFAOYSA-N
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Description

“tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate” is an aromatic heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine ring system . This ring system consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Scientific Research Applications

Molecular Structure Analysis

In the study of molecular structures and interactions, tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate derivatives have been analyzed. For instance, Portilla et al. (2011) investigated the hydrogen bonding and π-π stacking interactions in similar compounds, which is crucial for understanding molecular assembly and crystal engineering (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Synthesis and Potential Kinase Inhibition

A significant research area is the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines, as explored by Vilkauskaitė et al. (2013). Their research describes a synthetic route toward these compounds, potentially serving as inhibitors of protein kinases, which are crucial in cancer research and therapy (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Regioselectivity in Synthesis

Martins et al. (2012) conducted a comparative study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. Understanding the regioselectivity is crucial for synthesizing specific compounds efficiently, which has implications in pharmaceuticals and materials science (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).

Future Directions

The future directions for the research and development of “tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate” and similar compounds involve further exploration of their synthesis, functionalization, and applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Properties

IUPAC Name

tert-butyl 3-methylpyrazolo[4,3-c]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-9-7-13-6-5-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNIJXKDCMMNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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